2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-15-8-6-13(7-9-15)16-10-11-18-21-22-19(24(18)23-16)26-12-17(25)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSACODTKREEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, while the phenylethanone moiety is added via thiol-ene reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.
Reduction: : Reduction of the triazolo[4,3-b]pyridazine core or the phenylethanone moiety.
Substitution: : Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced derivatives of the triazolo[4,3-b]pyridazine core or phenylethanone moiety.
Substitution: : Generation of analogs with different substituents on the fluorophenyl group.
Scientific Research Applications
- Formation of Triazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the triazole structure.
- Pyridazine Fusion : Subsequent reactions introduce the pyridazine moiety through cyclization reactions.
- Thioether Formation : The thioether bond is established by reacting thiols with the triazole derivative.
- Final Modification : The final step involves functionalizing the phenylethanone part to achieve the target compound.
Antiviral Activity
Research has indicated that compounds similar to 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone exhibit antiviral properties. For example, studies on triazole derivatives have shown effectiveness against influenza viruses by disrupting crucial protein-protein interactions within viral polymerases .
Anticancer Potential
Several derivatives within this chemical class have demonstrated anticancer activity. Investigations into their effects on various cancer cell lines (such as K562 and MCF-7) revealed that these compounds can inhibit cell proliferation and induce apoptosis . The mechanism often involves interference with cellular signaling pathways essential for cancer cell survival.
Antimicrobial Properties
The thioether functional group in this compound has been associated with antimicrobial activity against various bacterial strains. Studies have shown that modifications in the side chains can enhance antibacterial efficacy .
| Activity Type | Observations |
|---|---|
| Antiviral | Effective against influenza viruses |
| Anticancer | Inhibits proliferation in cancer cells |
| Antimicrobial | Active against certain bacterial strains |
Case Study 1: Influenza Virus Inhibition
A recent study focused on synthesizing triazole derivatives that target the PA-PB1 interface of influenza A virus polymerase. Compounds structurally related to This compound showed promising results in disrupting viral replication processes .
Case Study 2: Cancer Cell Line Testing
In another investigation involving multiple cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
Key analogs and their structural differences:
Impact of Substituents:
- 4-Fluorophenyl vs.
- Phenylethanone vs. Morpholino-Ethanone: The phenyl group in the target compound may increase metabolic oxidation susceptibility, whereas the morpholine ring (in the analog) offers polarity and solubility, possibly reducing first-pass metabolism .
Hypothetical Pharmacokinetic Behavior
- Lipophilicity: The target compound’s fluorophenyl and phenyl groups likely confer higher logP (>3.5) compared to the morpholino analog (estimated logP ~2.8), favoring blood-brain barrier penetration but risking hepatic accumulation.
- Metabolic Stability: Fluorination typically slows oxidative metabolism, whereas morpholino groups may undergo ring-opening or conjugation, as seen in related pharmaceuticals .
Biological Activity
The compound 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 550.63 g/mol. The structure features a triazolo-pyridazine core linked to a fluorophenyl group , which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of the triazolo and pyridazine moieties suggests potential for enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Potential binding to receptors that modulate inflammatory responses.
Biological Activity Overview
Recent studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives containing triazole structures can inhibit the growth of breast and colon cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
Case Studies
- Antimicrobial Activity : A study on fluorinated triazines demonstrated that similar compounds exhibited antimicrobial properties against gram-positive bacteria and fungi . The structure-activity relationship (SAR) indicated that modifications at the phenyl position significantly influenced activity.
- Anti-inflammatory Effects : Research into related triazole derivatives showed promising anti-inflammatory effects through COX enzyme inhibition . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of fluorine in the phenyl group enhances biological activity by increasing lipophilicity and improving binding affinity to target sites. Modifications in the substituents on the triazole and pyridazine rings can lead to variations in potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
